molecular formula C26H33NO5 B1669575 1-Piperidinecarboxylic acid, 3-(3-(1-carboxy-1-methylethoxy)phenyl)-, 1-((4-(1-methylethyl)phenyl)methyl) ester, (3S)- CAS No. 702681-67-2

1-Piperidinecarboxylic acid, 3-(3-(1-carboxy-1-methylethoxy)phenyl)-, 1-((4-(1-methylethyl)phenyl)methyl) ester, (3S)-

Cat. No. B1669575
CAS RN: 702681-67-2
M. Wt: 439.5 g/mol
InChI Key: CSLFIHDRJSTULR-JOCHJYFZSA-N
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Description

The compound identified by the Unique Ingredient Identifier (UNII) 999KY5ZIGB is known as CP-868388. It has the molecular formula C26H33NO5 and is recognized for its role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This compound exhibits hypolipidemic and anti-inflammatory activities, making it a valuable tool in the study of dyslipidemia and related conditions .

Scientific Research Applications

CP-868388 has a wide range of scientific research applications, including:

Mechanism of Action

CP-868388 exerts its effects by selectively activating PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation. The activation of PPARα leads to the recruitment of coactivators such as SRC-1 and PGC-1α, resulting in the transcriptional activation of target genes. This mechanism contributes to the compound’s hypolipidemic and anti-inflammatory activities .

Biochemical Analysis

Biochemical Properties

CP-868388 plays a crucial role in biochemical reactions by acting as a PPARα agonist. It has a high binding affinity with a Ki value of 10.8 nM . PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation. CP-868388 interacts with PPARα, leading to the activation of this receptor and subsequent modulation of gene expression. This interaction enhances the transcription of genes involved in fatty acid oxidation, lipid transport, and anti-inflammatory responses .

Cellular Effects

CP-868388 exerts significant effects on various cell types and cellular processes. By activating PPARα, CP-868388 influences cell function in several ways. It enhances fatty acid oxidation in hepatocytes, leading to reduced lipid accumulation and improved lipid profiles . Additionally, CP-868388 modulates cell signaling pathways, including those involved in inflammation and energy metabolism. It also affects gene expression by upregulating genes associated with lipid metabolism and downregulating pro-inflammatory genes .

Molecular Mechanism

The molecular mechanism of CP-868388 involves its binding to PPARα, a nuclear receptor. Upon binding, CP-868388 induces a conformational change in PPARα, facilitating its interaction with coactivators and the transcriptional machinery . This interaction promotes the transcription of target genes involved in lipid metabolism and anti-inflammatory responses. CP-868388 also exhibits selectivity for PPARα over other PPAR isoforms, ensuring specific activation of PPARα-mediated pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CP-868388 have been observed to change over time. The compound is stable under standard storage conditions and retains its activity over extended periods . In vitro and in vivo studies have shown that CP-868388 maintains its efficacy in modulating lipid metabolism and reducing inflammation over time. Long-term exposure to CP-868388 has demonstrated sustained improvements in lipid profiles and anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of CP-868388 vary with different dosages in animal models. At lower doses, CP-868388 effectively activates PPARα and improves lipid metabolism without causing significant adverse effects . At higher doses, CP-868388 may exhibit toxic effects, including hepatotoxicity and alterations in liver enzyme levels . It is crucial to determine the optimal dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

CP-868388 is involved in metabolic pathways regulated by PPARα. Upon activation of PPARα, CP-868388 enhances the transcription of genes involved in fatty acid oxidation, lipid transport, and energy metabolism . This leads to increased breakdown of fatty acids, reduced lipid accumulation, and improved lipid profiles. CP-868388 also modulates the expression of enzymes and cofactors involved in these metabolic pathways, further enhancing its effects on lipid metabolism .

Transport and Distribution

CP-868388 is transported and distributed within cells and tissues through specific transporters and binding proteins . It is primarily localized in the liver, where it exerts its effects on lipid metabolism. CP-868388 is also distributed to other tissues involved in lipid metabolism, such as adipose tissue and muscle . The compound’s distribution is influenced by its binding affinity to transporters and proteins that facilitate its uptake and localization within cells.

Subcellular Localization

CP-868388 exhibits specific subcellular localization, primarily targeting the nucleus where PPARα is located . Upon entering the cell, CP-868388 binds to PPARα in the nucleus, leading to the activation of this receptor and subsequent modulation of gene expression. The compound’s activity and function are closely linked to its localization within the nucleus, where it interacts with the transcriptional machinery to regulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP-868388 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. One of the methods involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to prepare a mother liquor with a concentration of 40 mg/mL . Further details on the specific synthetic routes and reaction conditions are proprietary and may require consultation with specialized chemical databases or suppliers.

Industrial Production Methods

Industrial production of CP-868388 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards. Specific details on industrial production methods are often proprietary and may require access to industrial chemical production resources.

Chemical Reactions Analysis

Types of Reactions

CP-868388 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of CP-868388 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from the reactions of CP-868388 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

    LY518674: Another PPARα agonist with similar hypolipidemic effects.

    T0070907: A selective PPARγ antagonist with different biological activities.

    EPI-001: A selective androgen receptor modulator with distinct therapeutic applications.

Uniqueness of CP-868388

CP-868388 is unique in its potent and selective activation of PPARα, leading to robust hypolipidemic and anti-inflammatory effects. Its specific molecular structure and binding affinity distinguish it from other PPAR agonists and modulators, making it a valuable tool in scientific research and potential therapeutic applications .

properties

IUPAC Name

2-methyl-2-[3-[(3S)-1-[(4-propan-2-ylphenyl)methoxycarbonyl]piperidin-3-yl]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO5/c1-18(2)20-12-10-19(11-13-20)17-31-25(30)27-14-6-8-22(16-27)21-7-5-9-23(15-21)32-26(3,4)24(28)29/h5,7,9-13,15,18,22H,6,8,14,16-17H2,1-4H3,(H,28,29)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLFIHDRJSTULR-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)COC(=O)N2CCCC(C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)COC(=O)N2CCC[C@H](C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044034
Record name (S)-3-(3-(1-carboxy-1-methylethoxy)phenyl)piperidine-1-carboxylic acid 4-isopropylbenzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

702681-67-2
Record name CP-868388
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0702681672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-3-(3-(1-carboxy-1-methylethoxy)phenyl)piperidine-1-carboxylic acid 4-isopropylbenzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(3-(1-((4-Isopropylbenzyloxy)carbonyl)piperidin-3-yl)phenoxy)-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CP-868388
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/999KY5ZIGB
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Synthesis routes and methods I

Procedure details

A mixture of 3-[3-(1-Benzyloxycarbonyl-1-methyl-ethoxy)-phenyl]-piperidine-1-carboxylic acid 4-isopropyl-benzyl ester (1.07 g, 2.02 mmol), potassium carbonate (0.56 g, 4.04 mmol), methanol (15 mL) and water (3 mL) was heated at reflux for 3 h, cooled to room temperature and concentrated under reduced pressure. The resulting residue was taken up in water (150 mL), acidified with 1N aqueous hydrochloric acid and extracted with ethyl acetate (2×100 mL). The combined organic extracts were washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The resultant oil was eluted through a 20 g plug of silica with 300 mL methylene chloride then 300 mL ethyl acetate. Fractions containing product were combined and concentrated under reduced pressure to yield 835 mg (94%) of 3-[3-(1-carboxy-1-methyl-ethoxy)-phenyl]-piperidine-1-carboxylic acid 4-isopropyl-benzyl ester as a clear glassy solid.
Name
3-[3-(1-Benzyloxycarbonyl-1-methyl-ethoxy)-phenyl]-piperidine-1-carboxylic acid 4-isopropyl-benzyl ester
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-[3-(1-ethoxycarbonyl-1-methyl-ethoxy)-phenyl]-piperidine-1-carboxylic acid 4-isopropyl-benzyl ester (6.23 g, 13.32 mmol), potassium carbonate (3.68 g, 26.64 mmol), methanol (100 mL) and water (20 mL) was heated at reflux for 3 h, cooled to room temperature and concentrated under reduced pressure. The resulting residue was taken up in water (250 mL), acidified with 1N aqueous hydrochloric acid and extracted with ethyl acetate (2×200 mL). The combined organic extracts were washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, filtered, concentrated under reduced pressure to provide 5.86 g (99%) of 3-[3-(1-carboxy-1-methyl-ethoxy)-phenyl]-piperidine-1-carboxylic acid 4-isopropyl-benzyl ester as a clear glassy solid.
Name
3-[3-(1-ethoxycarbonyl-1-methyl-ethoxy)-phenyl]-piperidine-1-carboxylic acid 4-isopropyl-benzyl ester
Quantity
6.23 g
Type
reactant
Reaction Step One
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Piperidinecarboxylic acid, 3-(3-(1-carboxy-1-methylethoxy)phenyl)-, 1-((4-(1-methylethyl)phenyl)methyl) ester, (3S)-
Reactant of Route 2
1-Piperidinecarboxylic acid, 3-(3-(1-carboxy-1-methylethoxy)phenyl)-, 1-((4-(1-methylethyl)phenyl)methyl) ester, (3S)-
Reactant of Route 3
1-Piperidinecarboxylic acid, 3-(3-(1-carboxy-1-methylethoxy)phenyl)-, 1-((4-(1-methylethyl)phenyl)methyl) ester, (3S)-
Reactant of Route 4
1-Piperidinecarboxylic acid, 3-(3-(1-carboxy-1-methylethoxy)phenyl)-, 1-((4-(1-methylethyl)phenyl)methyl) ester, (3S)-
Reactant of Route 5
Reactant of Route 5
1-Piperidinecarboxylic acid, 3-(3-(1-carboxy-1-methylethoxy)phenyl)-, 1-((4-(1-methylethyl)phenyl)methyl) ester, (3S)-
Reactant of Route 6
1-Piperidinecarboxylic acid, 3-(3-(1-carboxy-1-methylethoxy)phenyl)-, 1-((4-(1-methylethyl)phenyl)methyl) ester, (3S)-

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